molecular formula C28H39NO4 B610674 Sambutoxin CAS No. 160047-56-3

Sambutoxin

Cat. No.: B610674
CAS No.: 160047-56-3
M. Wt: 453.62
InChI Key: FVYDVAOTXPELMH-DBCNXVKXSA-N
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Mechanism of Action

Target of Action

Sambutoxin, a novel toxin from Fusarium sambucinum, primarily targets the respiratory chain in mitochondria . It acts as a potent and selective inhibitor to the electron transport between cytochromes b and cc1 .

Mode of Action

This compound interacts with its targets by inhibiting the electron transport between cytochromes b and cc1 of the respiratory chain in mitochondria . This interaction disrupts the normal function of the respiratory chain, leading to changes in cellular energy production.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain . By inhibiting electron transport, this compound disrupts the normal flow of electrons through this pathway, which can have downstream effects on cellular energy metabolism.

Result of Action

This compound has been found to have significant effects at the molecular and cellular levels. It has been shown to induce the production of reactive oxygen species (ROS), cause DNA damage, affect mitochondrial transmembrane potential, and induce cell apoptosis . These effects could potentially contribute to its observed toxicity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound by Fusarium sambucinum may be influenced by the conditions in which the fungus is grown . Additionally, the effect of this compound on cells can be influenced by the cellular environment, including factors such as the presence of other molecules and the state of the cells . .

Biochemical Analysis

Biochemical Properties

Sambutoxin plays a crucial role in biochemical reactions by inhibiting the electron transport between cytochromes b and cc1 in the mitochondrial respiratory chain . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production. This compound interacts with various enzymes and proteins, including succinate dehydrogenase and NADH oxidase, by binding to their active sites and inhibiting their activity . These interactions are highly specific and result in the selective inhibition of mitochondrial respiration.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest in cancer cells by promoting the expression of p53 and p21, leading to the inhibition of cell proliferation . Additionally, this compound influences cell signaling pathways, such as the p21/CyclinD1/Rb signaling pathway, and affects gene expression by altering the transcriptional activity of key regulatory genes . These cellular effects contribute to its potential as an antitumor agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound directly inhibits the electron transport chain by binding to cytochromes b and cc1, preventing the transfer of electrons and disrupting mitochondrial respiration . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, resulting in oxidative stress and cellular damage . Additionally, this compound induces changes in gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can accumulate and exert long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound leads to sustained inhibition of mitochondrial respiration and increased oxidative stress . In vivo studies have demonstrated that the long-term effects of this compound include alterations in cellular metabolism and gene expression, contributing to its cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and primarily affects mitochondrial respiration . At higher doses, this compound induces significant cytotoxicity and can cause adverse effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biosynthesis of secondary metabolites in Fusarium sambucinum . It interacts with enzymes such as polyketide synthases and cytochrome P450 monooxygenases, which are involved in its biosynthesis and modification . This compound also affects metabolic flux by altering the levels of key metabolites, such as ATP and ROS, and influencing the activity of metabolic enzymes . These interactions contribute to its overall biochemical activity and toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in mitochondria, where it exerts its inhibitory effects on the respiratory chain . This compound’s localization and accumulation are influenced by its interactions with mitochondrial membrane proteins and transporters . These interactions facilitate its transport across cellular membranes and contribute to its subcellular distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting mitochondria . It is directed to mitochondria through targeting signals and post-translational modifications that facilitate its import and retention within the organelle . This compound’s activity and function are closely linked to its subcellular localization, as its inhibitory effects on the respiratory chain are dependent on its presence in mitochondria . This localization is crucial for its biochemical activity and cytotoxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sambutoxin involves the cultivation of Fusarium sambucinum on autoclaved wheat grains. The fungus produces this compound as a secondary metabolite, which can be extracted and purified from the culture medium . The synthetic route includes the following steps:

    Cultivation: Fusarium sambucinum is grown on autoclaved wheat grains under controlled conditions.

    Extraction: The culture medium is extracted using organic solvents such as methanol or ethyl acetate.

    Purification: The crude extract is purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fungus is cultivated in large fermentation tanks, and the toxin is extracted and purified using industrial-scale chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: Sambutoxin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products:

Scientific Research Applications

Sambutoxin has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(2S,5R,6R)-6-[(E,4R,6S)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO4/c1-7-17(2)14-18(3)15-20(5)27-19(4)8-13-24(33-27)25-26(31)23(16-29(6)28(25)32)21-9-11-22(30)12-10-21/h9-12,15-19,24,27,30-31H,7-8,13-14H2,1-6H3/b20-15+/t17-,18+,19+,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYDVAOTXPELMH-SPRAOHHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)C=C(C)C1C(CCC(O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C[C@@H](C)/C=C(\C)/[C@H]1[C@@H](CC[C@H](O1)C2=C(C(=CN(C2=O)C)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100368
Record name 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160047-56-3
Record name 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160047-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sambutoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160047563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-5-(4-hydroxyphenyl)-1-methyl-3-[(2S,5R,6R)-tetrahydro-5-methyl-6-[(1E,3R,5S)-1,3,5-trimethyl-1-hepten-1-yl]-2H-pyran-2-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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